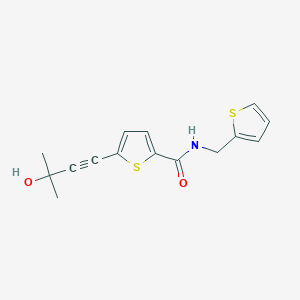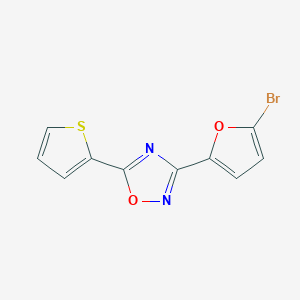
4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenyl group attached to an octahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, dimedone, and aniline in the presence of a catalyst such as piperidine can lead to the formation of the desired compound. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve the yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with DNA or RNA could contribute to its antimicrobial and antiviral properties.
類似化合物との比較
Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenyl imidazole and 4-chlorophenyl thiazole share structural similarities with 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione.
Quinoline derivatives: Other quinoline derivatives, such as quinine and chloroquine, also exhibit diverse biological activities and are used in various applications.
Uniqueness
What sets 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.
特性
分子式 |
C23H22ClNO2 |
|---|---|
分子量 |
379.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(20(26)14-23)18(15-8-10-16(24)11-9-15)12-21(27)25(19)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3 |
InChIキー |
HIORRLLYXMNRQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)
![5-Butyl-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004870.png)

![[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
![methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004886.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004906.png)


![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)
